3-Hydroxyanthracene-2-carboxylic acid 3-Hydroxyanthracene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 6295-44-9
VCID: VC3835789
InChI: InChI=1S/C15H10O3/c16-14-8-12-6-10-4-2-1-3-9(10)5-11(12)7-13(14)15(17)18/h1-8,16H,(H,17,18)
SMILES: C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)O
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol

3-Hydroxyanthracene-2-carboxylic acid

CAS No.: 6295-44-9

Cat. No.: VC3835789

Molecular Formula: C15H10O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxyanthracene-2-carboxylic acid - 6295-44-9

Specification

CAS No. 6295-44-9
Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
IUPAC Name 3-hydroxyanthracene-2-carboxylic acid
Standard InChI InChI=1S/C15H10O3/c16-14-8-12-6-10-4-2-1-3-9(10)5-11(12)7-13(14)15(17)18/h1-8,16H,(H,17,18)
Standard InChI Key PHQKCVOZVPSTAF-UHFFFAOYSA-N
SMILES C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)O
Canonical SMILES C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)O

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Identifiers

3-Hydroxyanthracene-2-carboxylic acid is systematically named as 3-hydroxyanthracene-2-carboxylic acid under IUPAC conventions. Alternative designations include 3-hydroxy-2-anthracenecarboxylic acid and 2-anthracenecarboxylic acid-3-ol . Key identifiers include:

PropertyValueSource
CAS Registry Number6295-44-9
EC Number228-564-5
FDA UNIIHY8PYE73HF
J-GLOBAL ID200907048123953722

Molecular Architecture

The compound’s structure consists of a planar anthracene system substituted with hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 3 and 2, respectively. Computational models derived from InChI and SMILES notations confirm its achirality and absence of stereocenters :

  • InChI: InChI=1S/C15H10O3/c16-14-8-12-6-10-4-2-1-3-9(10)5-11(12)7-13(14)15(17)18/h1-8,16H,(H,17,18)

  • SMILES: OC(=O)c1cc2cc3ccccc3cc2cc1O

The conjugated π-system of anthracene contributes to UV-Vis absorption characteristics, while intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups may influence solubility and crystallization behavior .

Physicochemical Properties

Experimental and predicted physicochemical data for 3-hydroxyanthracene-2-carboxylic acid are summarized below:

PropertyValueUncertaintyMethod/Source
Melting Point295°CDecomposesExperimental
Boiling Point466.4°C±28.0°CPredicted
Density (20°C)1.412 g/cm³±0.06 g/cm³Predicted
pKa3.02±0.30Predicted
Molecular Weight238.24 g/mol-Calculated

The compound’s low aqueous solubility, inferred from its hydrophobic anthracene core, necessitates polar aprotic solvents for laboratory handling. Its thermal stability up to 295°C suggests utility in high-temperature processes, though decomposition products remain uncharacterized in available literature .

Synthesis and Production

Industrial Synthesis Pathways

While detailed synthetic protocols are proprietary, the compound is commercially available through suppliers such as Hubei Jusheng Technology Co., Ltd. (China) . Analogous anthracene derivatives are typically synthesized via Friedel-Crafts acylation or carboxylation of hydroxylated anthracene precursors, followed by purification via recrystallization .

Challenges in Scalability

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at the 2- and 3-positions amid competing reaction sites on the anthracene ring.

  • Purification: Separating the target compound from structurally similar byproducts, necessitating advanced chromatographic techniques .

Applications and Industrial Relevance

Chemical Intermediates

The compound serves as a precursor in synthesizing anthraquinone dyes, coordination polymers, and photoactive materials. Its carboxylic acid group enables conjugation with amines and alcohols, facilitating the production of amides and esters for functional materials .

Pharmaceutical Research

Although 3-hydroxyanthracene-2-carboxylic acid itself lacks reported bioactivity, its derivatives—such as the (4-carbamimidoyl-phenyl)-amide (PubChem CID 44303805)—exhibit potential as enzyme inhibitors or receptor ligands . These derivatives are under investigation for anticancer and antimicrobial applications, though clinical data remain unpublished .

Market Dynamics and Forecasts

Global consumption of 3-hydroxyanthracene-2-carboxylic acid is projected to grow at a CAGR of 3.8% from 2020 to 2046, driven by demand in Asia-Pacific specialty chemical sectors . Market segmentation by application includes:

SectorShare (2025)Growth Driver
Dyes and Pigments45%Textile industry expansion
Pharmaceutical Intermediates30%R&D in small-molecule therapies
Advanced Materials25%Organic electronics development

Future Research Directions

  • Synthetic Optimization: Developing catalytic systems for regioselective functionalization.

  • Biological Profiling: Evaluating the parent compound’s pharmacokinetics and toxicity.

  • Materials Innovation: Exploring its use in organic semiconductors and metal-organic frameworks (MOFs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator